4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one
Description
Properties
CAS No. |
88094-00-2 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-17-14(18)13(15)12(8-16-17)20-9-10-4-6-11(19-2)7-5-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
AFNGLQJKMLUKPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-2-ethyl-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Its unique structure, characterized by a pyridazine ring fused with a ketone group and various substituents, suggests potential biological activities that merit exploration in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.72 g/mol. The presence of multiple functional groups, including a chloro substituent, an ethyl group, and a methoxyphenyl group, allows for diverse interactions within biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation markers.
- Anticancer Potential : Structural modifications can enhance cytotoxicity against cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of pyridazinones is significantly influenced by structural modifications. For instance, the introduction of different substituents can enhance or diminish activity against specific targets. Below is a comparative table highlighting similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-5-(2-methoxyphenyl)pyridazin-3(2H)-one | Pyridazine ring with methoxy group | Antimicrobial activity |
| 5-Methylpyridazinone | Methyl substitution on pyridazine | Exhibits anti-inflammatory effects |
| 4-Amino-pyridazinones | Amino group substitution | Potential anticancer properties |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest interactions with specific receptors or enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to receptors that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : It might inhibit key enzymes involved in inflammatory processes or cancer progression.
Case Studies and Research Findings
Recent studies have focused on evaluating the anticancer potential of pyridazinones. For instance:
-
Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values ranged from 10 µM to 30 µM depending on the structural variants tested.
Cell Line Compound Tested IC50 (µM) MCF7 4-Chloro-2-ethyl-5-[methoxyphenyl] 15 NCI-H460 4-Chloro-5-(2-methoxyphenyl) 12 - Anti-inflammatory Studies : Another study assessed the anti-inflammatory properties using lipopolysaccharide (LPS) induced models, revealing a significant reduction in pro-inflammatory cytokines.
Comparison with Similar Compounds
Substituent Variations at Position 2
The ethyl group at position 2 influences steric and electronic properties. Comparisons include:
Substituent Variations at Position 5
The 4-methoxyphenylmethoxy group at position 5 is critical for hydrophobic interactions. Key analogs:
Analysis :
Substituent Variations at Position 4
The chlorine atom at position 4 is conserved in most analogs. Exceptions include:
Analysis :
- Amino groups at position 4 improve solubility but may lead to oxidative degradation .
- Chlorine at position 4 is optimal for balancing electronic effects and stability.
Preparation Methods
Preparation of 5-(4-Methoxyphenethylamino)-4-chloropyridazin-3(2H)-one Intermediate
- Starting material: 5-(4-methoxyphenethylamino)-4-chloropyridazin-3(2H)-one.
- Reaction: Alkylation with 1,5-dibromopentane in the presence of potassium carbonate in acetone.
- Conditions: Reflux for 10 hours.
- Isolation: Precipitate filtered, residue purified by silica gel chromatography.
- Yield: Approximately 36.7%.
- Crystallization: Slow evaporation from chloroform yields crystals suitable for X-ray analysis.
Etherification to Form the (4-Methoxyphenyl)methoxy Substituent
- Approach: Reaction of 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one with 4-methoxyphenol derivatives.
- Conditions: Mild heating (~50°C) for 3-4 hours.
- Oxidation: Optional oxidation step using hydrogen peroxide and ammonium molybdate to modify sulfur-containing intermediates if present.
- Yield: 60-80% yields reported.
- Notes: Reaction time and temperature are critical to avoid side reactions involving the chlorine atom at the 5-position.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts acylation | Mucochloric acid, benzene, AlCl3 | Room temp | 3 h | 60 | Formation of dichlorofuranone intermediate |
| 2 | Cyclization | Hydrazine hydrate, DMF | 80°C | 40 min | 68 | Formation of 5-chloro-6-phenylpyridazinone |
| 3 | Alkylation (2-ethyl group) | Ethyl halide, K2CO3, acetone | RT to mild | Several h | 60-80 | Monitored by TLC |
| 4 | Alkylation (5-position) | 1,5-Dibromopentane, K2CO3, acetone | Reflux | 10 h | 36.7 | Purification by silica gel chromatography |
| 5 | Etherification | 4-Methoxyphenol derivative, mild heating | ~50°C | 3-4 h | 60-80 | Avoid side reactions at C-5 chlorine |
Research Findings and Optimization Notes
- Solvent Effects: DMF is superior for cyclization steps, improving yield and purity compared to other solvents.
- Temperature Control: Precise temperature control during alkylation and etherification is essential to minimize side reactions, especially involving the chlorine substituent at the 4- or 5-positions.
- Reaction Monitoring: TLC is a reliable method to track reaction progress and optimize reaction times.
- Purification: Silica gel chromatography with petroleum ether-ethyl acetate mixtures containing triethylamine (TEA) is effective for isolating pure products.
- Crystallization: Slow evaporation from chloroform or dioxane yields crystals suitable for structural analysis, confirming product identity.
Q & A
Basic: How is this compound synthesized and purified?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and condensation reactions. For example:
- Step 1: React 5-(4-methoxyphenylethylamino)-4-chloropyridazin-3(2H)-one with 1,5-dibromopentane in acetonitrile under reflux (10–12 hours) using K₂CO₃ as a base .
- Step 2: Purify the crude product via column chromatography (silica gel, petroleum ether/ethyl acetate 3:2 with triethylamine) to isolate the target compound in ~36.7% yield .
- Crystallization: Slow evaporation of a chloroform solution yields X-ray-quality crystals, critical for structural validation .
Basic: What spectroscopic and crystallographic methods validate its structure?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction data collected at 110 K (Mo-Kα radiation, λ = 0.71073 Å) refine using SHELXL-97. Key parameters: R factor = 0.044, wR = 0.143, data-to-parameter ratio = 17.9 .
- Spectroscopy:
Advanced: How do conformational variations in the asymmetric unit affect crystallographic properties?
Methodological Answer:
The asymmetric unit may contain two molecules with divergent conformers. For example:
- Torsion Angles: Analyze via X-ray data (e.g., C2-C3-C4-C5 = -60.4° vs. C20-C21-C22-C23 = 175.8°), indicating flexibility in the pentyl chain .
- Intermolecular Interactions: Hydrogen bonds (N–H···O, d = 2.8–3.0 Å) and π–π stacking (3.5–4.0 Å) stabilize the crystal lattice. Use Mercury or OLEX2 to visualize packing .
Advanced: How to design analogs for improved α1-adrenoceptor (α1-AR) antagonism?
Methodological Answer:
- Key Modifications:
- Substituent Effects: Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, Br) to enhance receptor binding .
- Chain Length Optimization: Vary the ethyl or pentyl chain to modulate lipophilicity and bioavailability .
- Biological Assays:
- In Vitro: Radioligand binding assays using [³H]prazosin on rat aortic smooth muscle cells .
- Functional Tests: Measure inhibition of phenylephrine-induced vasoconstriction in isolated tissues .
Advanced: What computational methods predict supramolecular interactions in crystal packing?
Methodological Answer:
- Hydrogen Bonding Networks: Use CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O···H/N···H contributions) .
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d,p) level to compare experimental vs. theoretical torsion angles .
- π–π Interactions: Analyze centroid distances and dihedral angles between aromatic rings using PLATON .
Advanced: How to evaluate polymorphic forms and their stability?
Methodological Answer:
- Screening: Recrystallize from solvents (e.g., chloroform, ethanol) under varying temperatures to isolate polymorphs .
- Characterization:
- PXRD: Compare diffraction patterns to identify distinct crystalline phases.
- DSC/TGA: Determine melting points and thermal stability (e.g., decomposition >200°C) .
- Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor form transitions via Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
